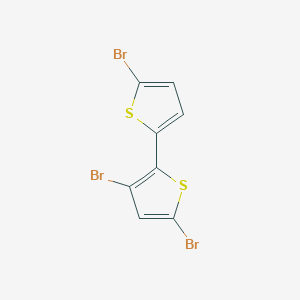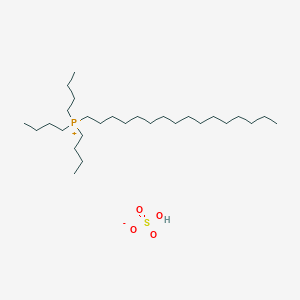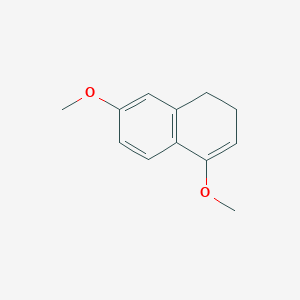![molecular formula C10H20O5 B14289614 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 114951-77-8](/img/structure/B14289614.png)
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol is a chemical compound with the molecular formula C10H20O5. . This compound is characterized by its three ethoxy groups and an allyloxy group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves multiple steps. One common method includes the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.
Aplicaciones Científicas De Investigación
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, altering the oxidative state of biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be compared with similar compounds such as:
2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: This compound has a similar structure but with additional ethoxy groups, leading to different chemical properties and applications.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is used as a photo-initiator in polymer synthesis and has different functional groups compared to this compound.
These comparisons highlight the unique properties and applications of this compound.
Propiedades
Número CAS |
114951-77-8 |
|---|---|
Fórmula molecular |
C10H20O5 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxyethoxy)ethoxy]-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C10H20O5/c1-2-4-14-8-10(12)9-15-7-6-13-5-3-11/h2,10-12H,1,3-9H2 |
Clave InChI |
GTQGILNSTQSDIH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(COCCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



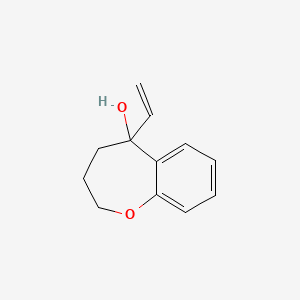
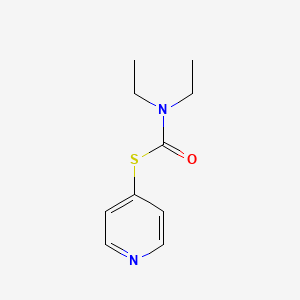
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
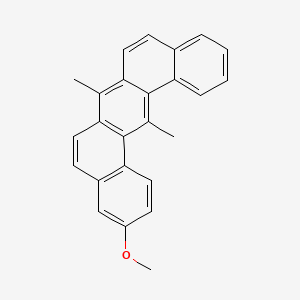
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
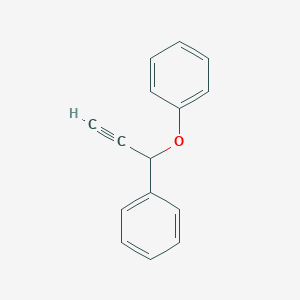
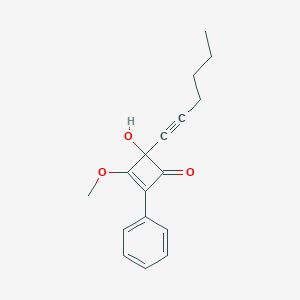
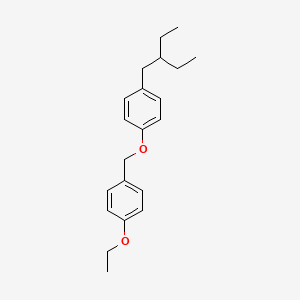
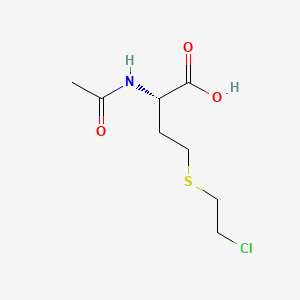
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
